molecular formula C11H16O4 B3025964 6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one

6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one

Cat. No.: B3025964
M. Wt: 212.24 g/mol
InChI Key: FWFKXWDSIIPMJT-VIFPVBQESA-N
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Description

6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one is a naturally occurring compound isolated from the fungus Pestalotiopsis sp. YMF1.0474. This compound is known for its acetylcholinesterase inhibitory activity, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2H-pyran-2-one and (S)-1-hydroxypentyl derivatives.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: The final product is purified using techniques such as chromatography to ensure the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fermentation processes using the fungus Pestalotiopsis sp. YMF1.0474. The compound is then extracted and purified from the culture broth using advanced separation techniques .

Chemical Reactions Analysis

Types of Reactions

6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted pyranones.

Scientific Research Applications

6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can enhance neurotransmission and potentially improve cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one is unique due to its specific structural features, such as the presence of a hydroxypentyl group and a methoxy group on the pyranone ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

6-[(1S)-1-hydroxypentyl]-4-methoxypyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-4-5-9(12)10-6-8(14-2)7-11(13)15-10/h6-7,9,12H,3-5H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFKXWDSIIPMJT-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC(=CC(=O)O1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C1=CC(=CC(=O)O1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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